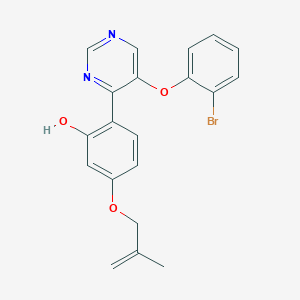
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a useful research compound. Its molecular formula is C20H17BrN2O3 and its molecular weight is 413.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, with the molecular formula C20H17BrN2O3 and a molecular weight of 413.271 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenoxy group and a pyrimidine ring, which are known for their roles in various biological activities. The presence of the 2-methylallyloxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases, affecting signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or cancer progression, modulating their activity and downstream effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| A549 (Lung) | 20 | |
| HeLa (Cervical) | 10 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against bacteria and fungi through mechanisms involving disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Case Studies
- Anticancer Efficacy : A study investigated the effects of similar pyrimidine derivatives on MCF-7 breast cancer cells, where the compounds showed a dose-dependent decrease in cell viability. The study highlighted the importance of the bromophenoxy substituent in enhancing cytotoxicity through apoptosis induction.
- Antimicrobial Testing : In another study, derivatives were tested against various pathogens, revealing that modifications to the phenolic structure significantly influenced antimicrobial activity. The presence of the bromine atom was noted to enhance efficacy against Gram-positive bacteria.
属性
IUPAC Name |
2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-13(2)11-25-14-7-8-15(17(24)9-14)20-19(10-22-12-23-20)26-18-6-4-3-5-16(18)21/h3-10,12,24H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOAIPIXEBZREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














